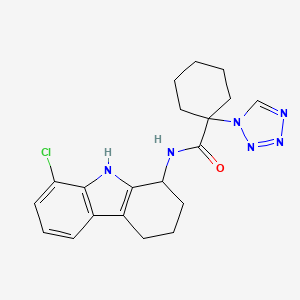

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound featuring a tetrahydrocarbazole core substituted with chlorine at the 8-position and a cyclohexanecarboxamide moiety linked to a tetrazole group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives studied for central nervous system (CNS) activity, antiviral properties, or enzyme modulation .

Properties

Molecular Formula |

C20H23ClN6O |

|---|---|

Molecular Weight |

398.9 g/mol |

IUPAC Name |

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C20H23ClN6O/c21-15-8-4-6-13-14-7-5-9-16(18(14)24-17(13)15)23-19(28)20(10-2-1-3-11-20)27-12-22-25-26-27/h4,6,8,12,16,24H,1-3,5,7,9-11H2,(H,23,28) |

InChI Key |

HPHLTMOTDWCJCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl)N5C=NN=N5 |

Origin of Product |

United States |

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Formula: C₁₄H₁₈ClN₅O

Molecular Weight: 299.78 g/mol

CAS Number: 1574338-70-7

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈ClN₅O |

| Molecular Weight | 299.78 g/mol |

| CAS Number | 1574338-70-7 |

| Melting Point | Not available |

| Boiling Point | Not available |

The compound is believed to exert its biological effects through several mechanisms:

- G Protein-Coupled Receptor Modulation: It may interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell proliferation and apoptosis .

- DNA Intercalation: The structure allows it to intercalate into DNA, disrupting replication and transcription processes, which can lead to cell cycle arrest and apoptosis in cancer cells.

- Inhibition of Protein Kinases: The compound may inhibit specific protein kinases involved in cell signaling pathways, further contributing to its antiproliferative effects.

Anticancer Properties

Research indicates that this compound shows promising anticancer activity:

- Cell Proliferation Inhibition: In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. This effect is mediated through induction of apoptosis and disruption of the cell cycle .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties:

- Neuroprotection Against Oxidative Stress: Studies suggest that it can protect neuronal cells from oxidative damage, potentially making it a candidate for treating neurodegenerative diseases.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

-

Study on Cancer Cell Lines:

- Objective: To evaluate the cytotoxic effects on breast cancer cells.

- Methodology: MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, indicating strong anticancer potential.

-

Neuroprotection Study:

- Objective: To investigate the protective effects against oxidative stress in neuronal cells.

- Methodology: Neuronal cells were exposed to hydrogen peroxide with and without the compound.

- Results: The presence of the compound significantly reduced cell death compared to controls, suggesting its potential as a neuroprotective agent.

Comparison with Similar Compounds

Key Differentiators and Implications

- Tetrazole vs. Carboxylic Acid : The tetrazole group in the target compound may improve metabolic stability and oral bioavailability compared to carboxylic acid-containing analogs .

- Cyclohexanecarboxamide : Enhances lipophilicity vs. aromatic carboxamides (), possibly improving blood-brain barrier penetration for CNS targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.